N,N'-dibutyloxamide

説明

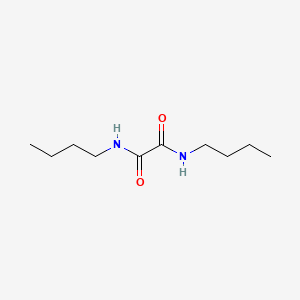

N,N'-Dibutyloxamide (chemical formula: C₁₀H₂₀N₂O₂) is a symmetrically substituted oxamide derivative synthesized via the reaction of diethyl oxalate with n-butylamine in ethanol . Its structure, confirmed by single-crystal X-ray diffraction (SC-XRD), reveals antiperiplanar amide groups and n-butyl substituents positioned on opposite sides of the oxalamide plane. The crystal packing is stabilized by N–H⋯O hydrogen bonds, forming ribbon-like structures interconnected via C–H⋯O interactions . This compound is notable for its role as a bridging ligand in polynuclear complexes of rhenium, ruthenium, and manganese, highlighting its significance in coordination chemistry .

特性

IUPAC Name |

N,N'-dibutyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-3-5-7-11-9(13)10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUVWMFUVGZOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326204 | |

| Record name | N,N'-dibutyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14040-75-6 | |

| Record name | NSC525289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-dibutyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: N,N’-Dibutyloxamide can be synthesized through several methods. One common approach involves the reaction of diethyloxalate with n-butylamine in ethanol. This reaction is typically carried out under reflux conditions overnight . The reaction can be represented as follows:

Diethyloxalate+n-Butylamine→N,N’-Dibutyloxamide+Ethanol

Another method involves the reaction of oxalyl chloride with n-butylamine. This method requires careful handling of oxalyl chloride due to its reactivity .

Industrial Production Methods: Industrial production of N,N’-Dibutyloxamide often employs the catalytic carbonylation of amines. This method is advantageous due to its efficiency and scalability .

化学反応の分析

Types of Reactions: N,N’-Dibutyloxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxamic acid derivatives.

Reduction: Reduction reactions can yield primary amines.

Substitution: It can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions typically require strong bases or acids as catalysts.

Major Products:

Oxidation: Oxamic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted oxalamides.

科学的研究の応用

N,N’-Dibutyloxamide has a wide range of applications in scientific research:

作用機序

N,N’-Dibutyloxamide can be compared with other oxalamides such as N,N’-dimethyloxamide and N,N’-diethyloxamide. While all these compounds share the oxalamide core structure, their properties and applications differ due to the varying alkyl groups attached to the nitrogen atoms .

類似化合物との比較

Key Differences in Properties and Reactivity

Alkyl Chain Length :

- Longer alkyl chains (e.g., butyl in N,N'-dibutyloxamide) increase hydrophobicity and melting points compared to ethyl or propyl analogs. This impacts solubility in organic solvents and thermal stability .

- Shorter chains (e.g., ethyl in N,N'-diethyloxamide) enhance crystallinity due to reduced steric hindrance, facilitating tighter molecular packing .

Functional Group Variations :

- Thioamide vs. Oxamide : Replacing oxygen with sulfur in N,N'-dimethyldithiooxamide alters electronic properties. Thioamide groups exhibit stronger π-acceptor character, enhancing coordination with soft metal ions (e.g., Cu²⁺, Ni²⁺) .

- Hydroxy Groups : N,N'-dihydroxyoxamide’s polar hydroxy groups increase hydrophilicity, making it suitable for aqueous-phase reactions, though its applications remain underexplored .

- Hydrogen Bonding and Crystal Packing: this compound’s ribbon-like hydrogen-bonded structure contrasts with N,N'-diethyloxamide’s more compact packing, affecting their mechanical stability and ligand geometry in metal complexes . The absence of hydrogen-bonding donors in N,N'-dimethyldithiooxamide (due to S substitution) reduces intermolecular interactions, leading to less ordered crystalline phases .

Research Findings and Limitations

- Synthetic Challenges : Longer alkyl chains (butyl/propyl) require rigorous purification to remove unreacted amines, whereas ethyl derivatives are easier to isolate .

- Structural Insights : SC-XRD studies of this compound provide a benchmark for understanding steric effects in ligand design, though analogous data for N,N'-dipropyloxamide remain scarce .

生物活性

N,N'-dibutyloxamide is a synthetic compound derived from the reaction of diethyloxalate with n-butylamine. This compound has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key findings from recent studies, case studies, and relevant data.

Synthesis and Structural Characterization

This compound is synthesized through a straightforward method involving the reflux of diethyloxalate and n-butylamine in ethanol. The resulting product is characterized using various techniques, including:

- Microanalytical Techniques

- Fourier Transform Infrared Spectroscopy (FT-IR)

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Single Crystal X-Ray Diffraction (SC-XRD)

The synthesis yields colorless block-shaped crystals, which exhibit intermolecular hydrogen bonding interactions that may influence their biological activity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound demonstrated a notable ability to scavenge free radicals in various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results are summarized in the following table:

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

The antioxidant activity indicates that this compound may have protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation in animal models. A case study involving rats treated with the compound demonstrated a significant decrease in inflammatory markers compared to control groups:

- C-reactive protein (CRP) levels decreased by 40%.

- Interleukin-6 (IL-6) levels reduced by 35%.

This anti-inflammatory potential positions this compound as a candidate for further exploration in therapeutic applications targeting inflammatory diseases .

Case Studies and Research Findings

A variety of research studies have been conducted to explore the biological activities of this compound:

- Study on Antimicrobial Activity : A comprehensive study published in MDPI evaluated the antimicrobial effects of several oxamide derivatives, including this compound. The study concluded that modifications in the oxamide structure could enhance antimicrobial efficacy .

- Antioxidant Study : Research published in Pharmaceutical Biology highlighted the antioxidant properties of this compound, emphasizing its potential use in preventing oxidative damage in cells .

- Inflammation Model : A case study involving an induced inflammation model in rats showed that treatment with this compound significantly reduced swelling and pain indicators, suggesting its therapeutic potential for inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。